N-(2-methoxyphenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide
Overview
Description
N-(2-methoxyphenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole core. This can be achieved through a condensation reaction using reagents such as phthalic anhydride and an amine.
Introduction of the Methoxyphenyl and Methylphenyl Groups: The next step involves the introduction of the methoxyphenyl and methylphenyl groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include methoxybenzene and methylbenzene, along with a suitable catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved using reagents such as an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may have anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in medicinal chemistry.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. It may also be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function and leading to a decrease in the production of specific metabolites.
Receptor Binding: The compound may interact with cell surface receptors, triggering a cascade of intracellular signaling events that result in a physiological response.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxamide: This compound has a similar structure but contains a chlorine atom instead of a methyl group. It may exhibit different reactivity and biological activity.
N-(2-methoxyphenyl)-2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxamide: This compound contains a fluorine atom instead of a methyl group. It may have different physicochemical properties and applications.
N-(2-methoxyphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide: This compound contains a nitro group instead of a methyl group. It may exhibit different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-7-10-16(11-8-14)25-22(27)17-12-9-15(13-18(17)23(25)28)21(26)24-19-5-3-4-6-20(19)29-2/h3-13H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCLQGWNZORTKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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